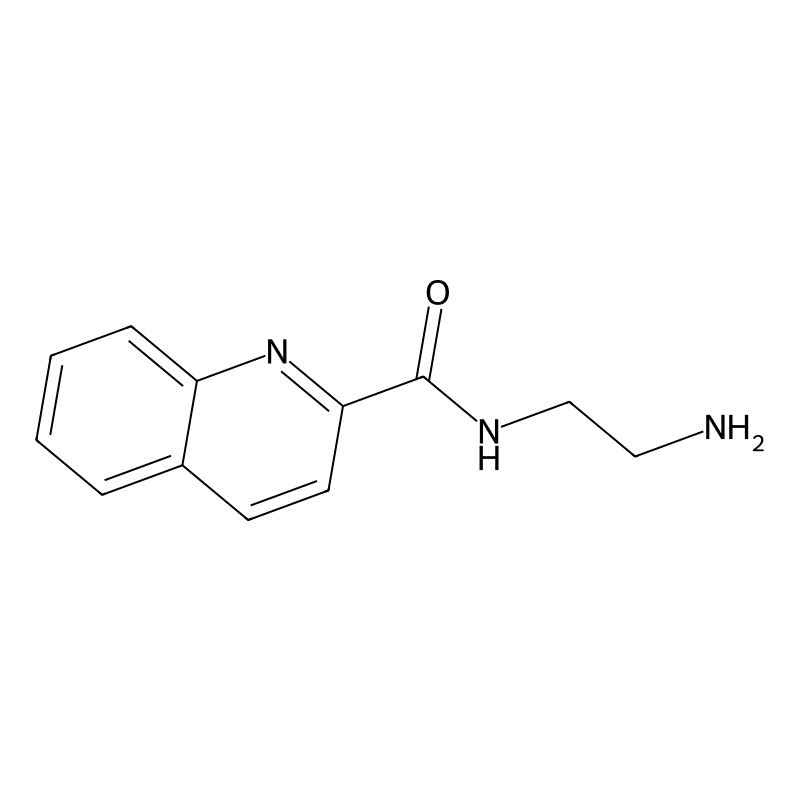

N-(2-aminoethyl)quinoline-2-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-aminoethyl)quinoline-2-carboxamide is a chemical compound characterized by its quinoline structure, which is a bicyclic aromatic compound containing a nitrogen atom in the heterocyclic ring. The compound features an aminoethyl group attached to the nitrogen atom of the quinoline ring and a carboxamide functional group at the 2-position of the quinoline. This structure contributes to its unique chemical properties and biological activities.

The molecular formula of N-(2-aminoethyl)quinoline-2-carboxamide is CHNO, and its molecular weight is approximately 204.23 g/mol. The compound's structural characteristics allow it to participate in various

- Oxidation: The compound can be oxidized to form corresponding N-oxides or other derivatives depending on the oxidizing agents used.

- Acylation: The amino group can react with acyl chlorides or anhydrides to form N-acyl derivatives, which may enhance its biological activity.

- Substitution Reactions: The nitrogen in the quinoline ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents that could modify its pharmacological properties.

Research has indicated that N-(2-aminoethyl)quinoline-2-carboxamide exhibits notable biological activities, particularly as a potential therapeutic agent. It has been evaluated for its efficacy against various targets, including:

- Anticancer Activity: Studies suggest that derivatives of quinoline carboxamides may act as inhibitors of specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

- P2X7 Receptor Antagonism: Some studies have identified quinoline-based compounds as moderate antagonists of the P2X7 receptor, which plays a role in inflammatory responses and pain signaling. This suggests potential applications in treating conditions like chronic pain and inflammation .

The synthesis of N-(2-aminoethyl)quinoline-2-carboxamide typically involves several steps:

- Starting Material Preparation: The synthesis often begins with quinoline-2-carboxylic acid or its derivatives.

- Formation of Carboxamide: The carboxylic acid is converted into an amide by reacting it with an appropriate amine (in this case, 2-aminoethylamine) under suitable conditions (e.g., using coupling reagents).

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological evaluation.

For example, one method involves refluxing quinoline-2-carboxylic acid with 2-aminoethylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .

N-(2-aminoethyl)quinoline-2-carboxamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases, particularly cancers and inflammatory conditions.

- Chemical Biology: Its ability to interact with biological receptors makes it useful in studying receptor-ligand interactions and signaling pathways.

- Material Science: Quinoline derivatives are explored for their properties in creating functional materials due to their unique electronic characteristics.

Interaction studies have demonstrated that N-(2-aminoethyl)quinoline-2-carboxamide can form complexes with metal ions, enhancing its biological activity. For instance:

- Metal Complexation: The compound can coordinate with transition metals such as manganese(II) and iron(II), potentially increasing its efficacy as a drug delivery system for nitric oxide or other therapeutic agents .

- Receptor Binding Studies: In vitro studies have shown that derivatives of this compound bind effectively to P2X7 receptors, indicating their potential as therapeutic agents in modulating receptor activity .

N-(2-aminoethyl)quinoline-2-carboxamide shares structural similarities with other compounds within the quinoline family but exhibits unique properties due to its specific substitutions. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quinoline-2-carboxylic acid | Contains a carboxylic acid group at position 2 | Lacks the aminoethyl side chain |

| N-(4-methylphenyl)quinoline-2-carboxamide | Contains a methylphenyl group instead of aminoethyl | Potentially different pharmacological profiles |

| N-(3-pyridinyl)quinoline-2-carboxamide | Contains a pyridine ring instead of an amino group | Different receptor interaction profiles |

| 6-Aminoquinoline-3-carboxylic acid | Contains an amino group at position 6 | Different reactivity due to amino placement |

The unique combination of the aminoethyl side chain and the carboxamide functionality in N-(2-aminoethyl)quinoline-2-carboxamide sets it apart from these similar compounds, potentially leading to distinctive biological activities and applications in drug development.